

# molecular formula of 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid.

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## Compound of Interest

**Compound Name:** 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid

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An In-depth Technical Guide to **3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid**: A Heterocyclic Scaffold for Modern Drug Discovery

**Executive Summary:** This document provides a comprehensive technical overview of **3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid**, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. Imidazopyridine derivatives are privileged scaffolds in pharmaceutical research, and this particular molecule offers strategically placed functional groups—a bromine atom and a carboxylic acid—for library development and targeted therapeutic design. This guide details the compound's chemical identity, physicochemical properties, a proposed synthetic pathway, its analytical profile, and its potential applications as a key building block in the discovery of novel enzyme inhibitors and other therapeutics.

## Chemical Identity and Physicochemical Properties

**3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid** is a bicyclic heteroaromatic compound. The fusion of an imidazole ring with a pyridine ring creates the imidazo[1,5-a]pyridine core, a structure known for its versatile biological activities. The strategic placement of a bromine atom at the 3-position and a carboxylic acid at the 1-position provides orthogonal handles for further chemical modification, making it a valuable intermediate in synthetic chemistry.

## Nomenclature and Key Identifiers

The fundamental properties and identifiers of the title compound are summarized below, providing a clear reference for procurement, registration, and computational analysis.

Identifier	Value	Source(s)
IUPAC Name	3-bromoimidazo[1,5-a]pyridine-1-carboxylic acid	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	1119512-48-9	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>8</sub> H <sub>5</sub> BrN <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	241.04 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Canonical SMILES	C1=CC2=C(N=C(N2C=C1)Br)C(=O)O	<a href="#">[1]</a> <a href="#">[6]</a>
InChI Key	VPWMZWDPDKBVGR-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[6]</a>
Purity (Typical)	≥95%	<a href="#">[1]</a> <a href="#">[2]</a>

## Structural Representation

The structural formula and atom numbering of the imidazo[1,5-a]pyridine core are critical for understanding its reactivity and for interpreting spectroscopic data.

Caption: Chemical structure of **3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid**.

## Synthesis and Purification

While specific, peer-reviewed synthesis protocols for this exact molecule are not widely published, a plausible and efficient synthetic route can be designed based on established methodologies for constructing the imidazo[1,5-a]pyridine scaffold. The core strategy involves the cyclization of a functionalized 2-aminopyridine derivative.

## Retrosynthetic Analysis and Strategy

The synthesis can be logically approached by disconnecting the imidazole ring. A common method for forming this ring system is the reaction of a 2-(aminomethyl)pyridine with a glyoxal

derivative or a similar two-carbon electrophile. To install the bromine at the 3-position and the carboxyl group at the 1-position, a suitable brominated electrophile is required.

The causality for this choice is rooted in efficiency; building the core and functionalizing it later often leads to issues with regioselectivity and requires additional protection/deprotection steps. Incorporating the desired functionalities into the building blocks from the outset streamlines the process.

## Proposed Experimental Protocol

This protocol is a representative example based on analogous chemical transformations. Researchers should perform their own optimization.

### Step 1: Synthesis of Ethyl 2-bromo-3,3-diethoxypropanoate (Precursor)

- To a stirred solution of ethyl 3,3-diethoxypropanoate in carbon tetrachloride, add N-bromosuccinimide (NBS) in portions.
- Add a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).
- Heat the reaction mixture to reflux and monitor by TLC or GC-MS for the consumption of the starting material.
- Upon completion, cool the mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure. The crude product is often used directly in the next step.

### Step 2: Cyclocondensation to form the Imidazo[1,5-a]pyridine Core

- Dissolve 2-aminopyridine in a suitable solvent like ethanol or DMF.
- Add the crude ethyl 2-bromo-3,3-diethoxypropanoate from the previous step.
- Heat the reaction mixture to reflux for several hours. The reaction involves an initial alkylation followed by an acid-catalyzed cyclization and aromatization.
- Monitor the reaction progress by LC-MS.

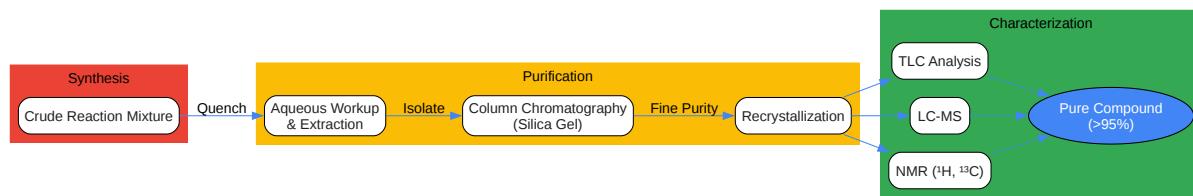
- Once the reaction is complete, cool to room temperature and pour into water. Extract the product with ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate.

### Step 3: Saponification to the Carboxylic Acid

- Dissolve the crude ester from Step 2 in a mixture of THF and water.
- Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
- Stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC or LC-MS).
- Acidify the reaction mixture carefully with 1M HCl to a pH of ~3-4, which will precipitate the carboxylic acid product.
- Collect the solid by filtration, wash with cold water, and dry under vacuum to yield **3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid**.

## Purification and Characterization Workflow

A self-validating protocol ensures the final compound's identity and purity. The following workflow is standard in synthetic organic chemistry.



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Caption: Standard workflow for purification and characterization.

## Spectroscopic and Analytical Profile

Definitive characterization relies on a combination of spectroscopic techniques. While experimental data for this specific molecule is not publicly cataloged, a profile can be predicted based on its structure.

### Mass Spectrometry

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. Predicted collision cross-section (CCS) values provide an additional layer of identification in ion mobility-mass spectrometry.[\[6\]](#)

Adduct	Formula	Predicted m/z
[M+H] <sup>+</sup>	C <sub>8</sub> H <sub>6</sub> BrN <sub>2</sub> O <sub>2</sub> <sup>+</sup>	240.96073
[M+Na] <sup>+</sup>	C <sub>8</sub> H <sub>5</sub> BrN <sub>2</sub> NaO <sub>2</sub> <sup>+</sup>	262.94267
[M-H] <sup>-</sup>	C <sub>8</sub> H <sub>4</sub> BrN <sub>2</sub> O <sub>2</sub> <sup>-</sup>	238.94617

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the pyridine and imidazole rings. The protons on the six-membered ring should appear as a complex multiplet system. The proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D<sub>2</sub>O.
- <sup>13</sup>C NMR: The carbon spectrum will show eight distinct signals. The carboxyl carbon (C=O) will be the most downfield signal (~160-170 ppm). The carbon atom attached to the bromine (C3) will be shifted upfield relative to its non-brominated analog due to the heavy atom effect.

### Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for its functional groups. Key expected peaks include a broad O-H stretch from the carboxylic acid (~2500-3300 cm<sup>-1</sup>), a

sharp C=O stretch (~1700 cm<sup>-1</sup>), C=N and C=C stretching vibrations in the aromatic region (~1400-1600 cm<sup>-1</sup>), and a C-Br stretch in the fingerprint region (~500-650 cm<sup>-1</sup>).

## Applications in Medicinal Chemistry and Drug Discovery

The true value of **3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid** lies in its potential as a versatile scaffold for creating libraries of drug candidates. The pyridine carboxylic acid motif is found in numerous FDA-approved drugs for a wide range of diseases.<sup>[7][8]</sup>

## The Imidazo[1,5-a]pyridine Scaffold

This fused heterocyclic system is considered a "privileged" structure in medicinal chemistry. Its rigid framework is ideal for presenting substituents in a well-defined three-dimensional space, facilitating strong binding interactions with biological targets like enzymes and receptors. Furthermore, the nitrogen atoms can act as hydrogen bond acceptors, enhancing aqueous solubility and target engagement.<sup>[8][9]</sup>

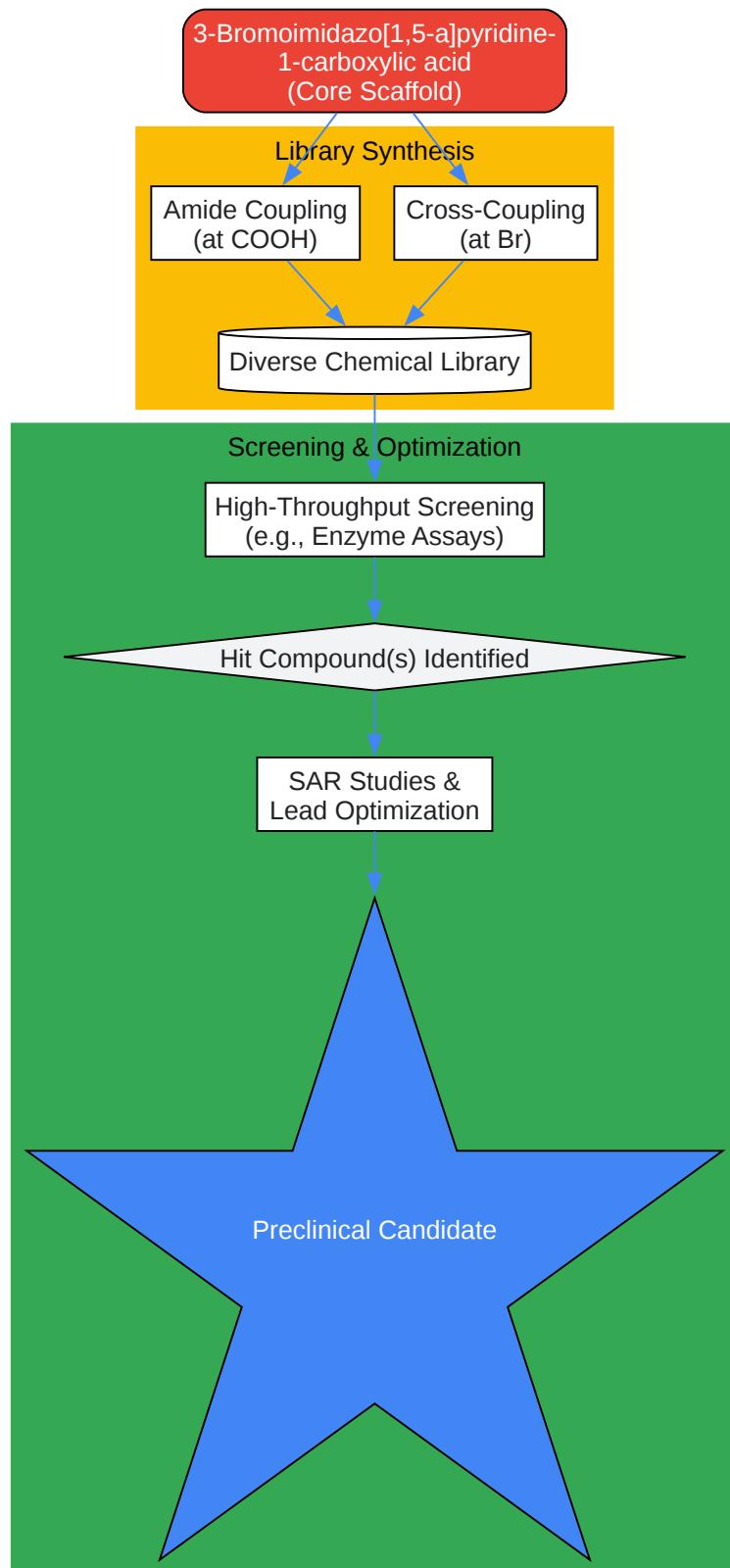
## Role as a Synthetic Building Block

The two functional groups on the molecule are chemically orthogonal, allowing for selective modification:

- Carboxylic Acid (Position 1): This group is ideal for forming amide bonds. It can be coupled with a diverse range of amines to explore the "R-group" space around the molecule, a cornerstone of structure-activity relationship (SAR) studies.
- Bromine Atom (Position 3): This serves as a versatile handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of various aryl, heteroaryl, or alkyl groups, profoundly altering the molecule's steric and electronic properties.

## Conceptual Drug Discovery Workflow

The molecule is an ideal starting point for a fragment-based or lead optimization campaign targeting enzyme inhibitors.



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Caption: Drug discovery workflow using the title compound as a core scaffold.

## Conclusion

**3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid** is more than just a chemical compound; it is a strategically designed tool for innovation in drug discovery. Its stable heterocyclic core, combined with orthogonally reactive functional groups, provides researchers with an excellent platform for the rapid synthesis of diverse molecular libraries. Its potential to serve as a precursor for potent and selective enzyme inhibitors makes it a high-value asset for academic and industrial laboratories focused on developing next-generation therapeutics.

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